molecular formula C14H19NO B8268287 N-(1,1,3-Trimethyl-2,3-dihydro-1H-inden-4-yl)acetamide

N-(1,1,3-Trimethyl-2,3-dihydro-1H-inden-4-yl)acetamide

Cat. No.: B8268287
M. Wt: 217.31 g/mol
InChI Key: XHRHWPTXIWPXTP-UHFFFAOYSA-N
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Description

N-(1,1,3-Trimethyl-2,3-dihydro-1H-inden-4-yl)acetamide is an organic compound with the molecular formula C14H19NO. It is a derivative of indane, a bicyclic hydrocarbon, and features an acetamide functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1,3-Trimethyl-2,3-dihydro-1H-inden-4-yl)acetamide typically involves the acylation of 1,1,3-trimethyl-2,3-dihydro-1H-indene with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(1,1,3-Trimethyl-2,3-dihydro-1H-inden-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-(1,1,3-Trimethyl-2,3-dihydro-1H-inden-4-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1,1,3-Trimethyl-2,3-dihydro-1H-inden-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The acetamide group can form hydrogen bonds with biological molecules, influencing their function and activity. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,1,3-Trimethylindane: A structurally similar compound without the acetamide group.

    1,1,3-Trimethylindanone: Contains a ketone functional group instead of an acetamide.

    1,1,3-Trimethyl-3-phenylindane: Features a phenyl group in place of the acetamide.

Uniqueness

N-(1,1,3-Trimethyl-2,3-dihydro-1H-inden-4-yl)acetamide is unique due to the presence of the acetamide group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with biological molecules, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(1,1,3-trimethyl-2,3-dihydroinden-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-9-8-14(3,4)11-6-5-7-12(13(9)11)15-10(2)16/h5-7,9H,8H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHRHWPTXIWPXTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=C1C(=CC=C2)NC(=O)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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